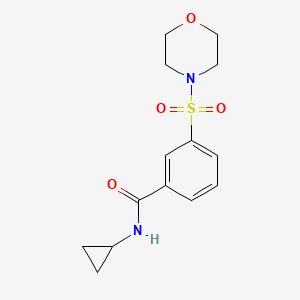![molecular formula C15H23NO7 B5030664 2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5030664.png)
2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and is synthesized by the reaction of 3-(2-ethoxyphenoxy)propylamine with ethylene glycol.
Wissenschaftliche Forschungsanwendungen
EPPA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. EPPA has also been shown to have antioxidant and anti-inflammatory effects. These properties make EPPA a potential candidate for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of EPPA is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing oxidative stress. EPPA has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
EPPA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. EPPA has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EPPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPA is also relatively non-toxic and has low cytotoxicity. However, EPPA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. EPPA also has limited stability in solution, which can affect its activity.
Zukünftige Richtungen
There are several potential future directions for research on EPPA. One area of interest is the development of new drugs and therapeutic agents based on EPPA. Another area of interest is the study of EPPA's effects on the immune system and inflammation. Further research is also needed to fully understand the mechanism of action of EPPA and its potential applications in various fields.
In conclusion, EPPA is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, and antiviral properties, as well as its antioxidant and anti-inflammatory effects, make it a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of EPPA and its potential applications in various fields.
Synthesemethoden
The synthesis of EPPA involves the reaction of 3-(2-ethoxyphenoxy)propylamine with ethylene glycol in the presence of a catalyst. The reaction results in the formation of EPPA as a white crystalline powder. The purity of the product can be increased by recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-2-16-12-6-3-4-7-13(12)17-11-5-8-14-9-10-15;3-1(4)2(5)6/h3-4,6-7,14-15H,2,5,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYVBJSHBLYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)


![4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5030615.png)

![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)

![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B5030649.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide](/img/structure/B5030668.png)